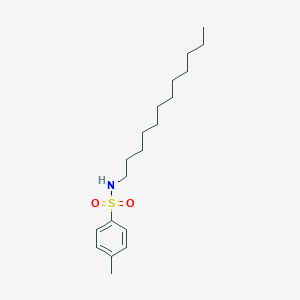
N-Dodecyl-p-toluenesulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dodecyl-p-toluenesulphonamide, also known as Dodecylbenzenesulfonamide or DBSA, is a synthetic organic compound that is widely used in scientific research. It is an anionic surfactant that is commonly used as a detergent, emulsifier, and wetting agent. DBSA is a white or light yellow powder that is soluble in water and organic solvents. It has a molecular formula of C18H29NO2S and a molecular weight of 315.5 g/mol.
作用機序
The mechanism of action of DBSA is based on its ability to lower the surface tension of liquids. DBSA molecules have a hydrophobic tail and a hydrophilic head, which can adsorb at the interface between two immiscible liquids, such as water and oil. The hydrophobic tail can penetrate into the oil phase, while the hydrophilic head can interact with the water phase. This can reduce the interfacial tension and stabilize the emulsion or dispersion.
生化学的および生理学的効果
DBSA has been reported to have low toxicity and biodegradability. It is not expected to accumulate in the environment or cause harm to human health. However, it is important to handle DBSA with care and follow the safety guidelines, as it can cause skin and eye irritation.
実験室実験の利点と制限
DBSA has several advantages for lab experiments. It is easy to handle, store, and transport. It is also relatively cheap and readily available. DBSA can be used in a wide range of experimental conditions, such as different pH, temperature, and pressure. However, DBSA has some limitations, such as its sensitivity to pH and temperature changes. It can also interact with other chemicals and affect their properties.
将来の方向性
There are several future directions for the research on DBSA. One direction is to explore its application in the synthesis of functional materials, such as catalysts, sensors, and drug delivery systems. DBSA can be used as a surfactant to control the morphology and properties of the materials. Another direction is to investigate the mechanism of DBSA adsorption at the solid-liquid interface. This can provide insights into the design of new surfactants and the optimization of surfactant-assisted processes. Finally, the environmental impact of DBSA should be further studied, especially in the context of its widespread use in industrial and commercial applications.
合成法
DBSA can be synthesized through the reaction of dodecylbenzene with sulfur trioxide, followed by neutralization with ammonia or amine. The reaction can be carried out in a batch reactor or a continuous reactor. The yield of DBSA can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, such as gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DBSA can stabilize the nanoparticles and control their size and shape. It can also improve the dispersibility and solubility of the nanoparticles in various solvents.
DBSA is also used as a surfactant in the synthesis of polymers, such as polyurethane, polyacrylate, and polystyrene. It can improve the mechanical properties, thermal stability, and hydrophobicity of the polymers. DBSA can also be used as a template in the synthesis of mesoporous materials, such as silica, alumina, and titania. It can control the pore size and structure of the materials.
特性
CAS番号 |
1635-09-2 |
|---|---|
製品名 |
N-Dodecyl-p-toluenesulphonamide |
分子式 |
C19H33NO2S |
分子量 |
339.5 g/mol |
IUPAC名 |
N-dodecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H33NO2S/c1-3-4-5-6-7-8-9-10-11-12-17-20-23(21,22)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3 |
InChIキー |
USAFAYBLWJSOFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
正規SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
その他のCAS番号 |
1635-09-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



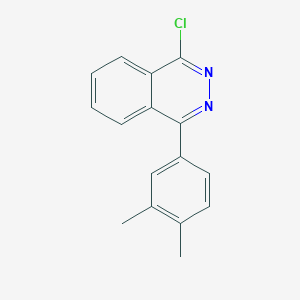
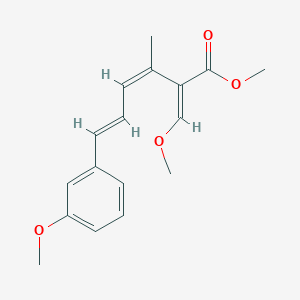
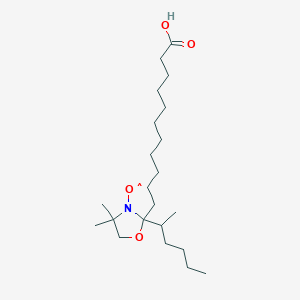
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
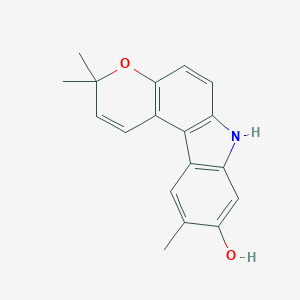
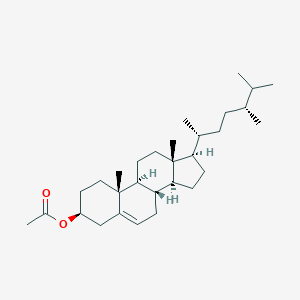
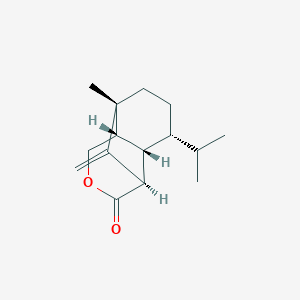
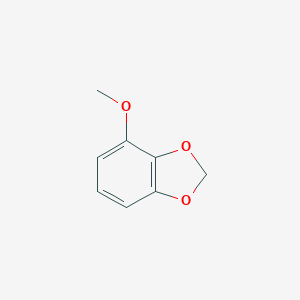
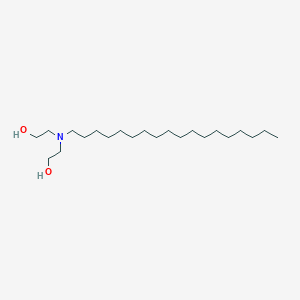
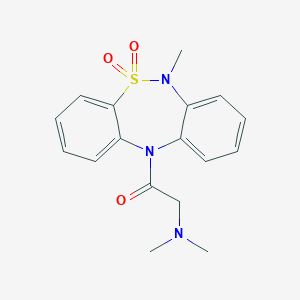
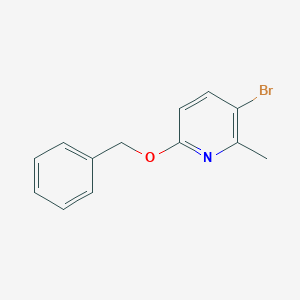
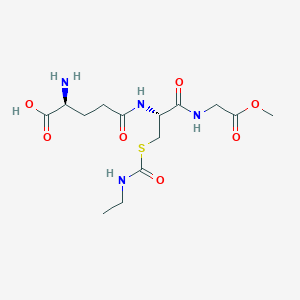
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
